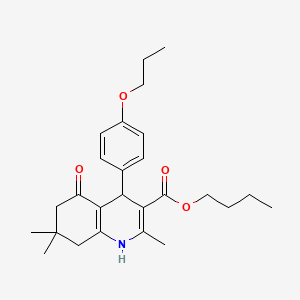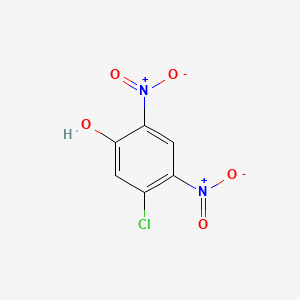![molecular formula C11H10Cl5N3OS B11707657 N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-トリクロロ-1-{[(2,6-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミドは、分子式C16H12Cl5N3OSを持つ複雑な有機化合物です。これは、複数の塩素原子とチオアミド基を含むユニークな化学構造で知られています。
準備方法
合成経路と反応条件
N-(2,2,2-トリクロロ-1-{[(2,6-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミドの合成は、通常、2,6-ジクロロアニリンとトリクロロアセチルクロリドをピリジンなどの塩基の存在下で反応させることから始まります。得られた中間体をチオアミドと反応させて最終生成物を生成します。反応条件は、しばしば、不要な副反応を防ぐために、制御された温度と不活性雰囲気を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模になります。連続フロー反応器と自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製工程は、最終生成物の純度を確保するために採用されています。
化学反応の分析
反応の種類
N-(2,2,2-トリクロロ-1-{[(2,6-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物の塩素原子は、求核置換反応を使用して他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤を無水条件下で使用します。
置換: アミン、チオール、アルコールなどの求核剤を適切な触媒の存在下で使用します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、さまざまな置換誘導体の生成をもたらす可能性があります。
科学研究の応用
N-(2,2,2-トリクロロ-1-{[(2,6-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミドは、以下を含むいくつかの科学研究の応用があります。
化学: 有機合成における試薬として、および他の複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性および抗がん特性を含む、潜在的な生物活性について調査されています。
医学: 特に新薬の開発における、潜在的な治療応用について探求されています。
工業: ユニークな特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
N-(2,2,2-トリクロロ-1-{[(2,6-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は酵素やタンパク質に結合し、それらの活性と機能を変化させることができます。この相互作用は、微生物の増殖阻害や癌細胞の細胞死誘導など、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、特定の用途と使用コンテキストによって異なります。
類似化合物の比較
類似化合物
- N-(2,2,2-トリクロロ-1-{[(2,4-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミド
- N-(2,2,2-トリクロロ-1-{[(2,5-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミド
- N-(2,2,2-トリクロロ-1-{[(2,6-ジブロモアニリノ)カルボチオイル]アミノ}エチル)アセトアミド
独自性
N-(2,2,2-トリクロロ-1-{[(2,6-ジクロロアニリノ)カルボチオイル]アミノ}エチル)アセトアミドは、塩素原子の特定の配置と、アニリンとチオアミド基の両方の存在により、独特です。このユニークな構造は、さまざまな研究および産業用途にとって価値のある、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(2,6-dibromoanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide is unique due to its specific arrangement of chlorine atoms and the presence of both aniline and thioamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H10Cl5N3OS |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c1-5(20)17-9(11(14,15)16)19-10(21)18-8-6(12)3-2-4-7(8)13/h2-4,9H,1H3,(H,17,20)(H2,18,19,21) |
InChIキー |
RXVZHYZCYIAANF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)

![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)

![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)

![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)


![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
